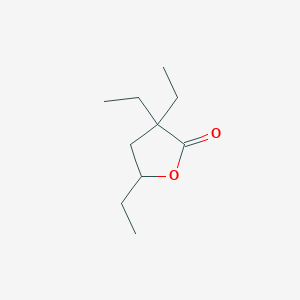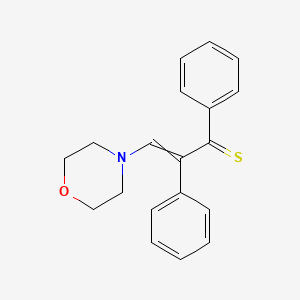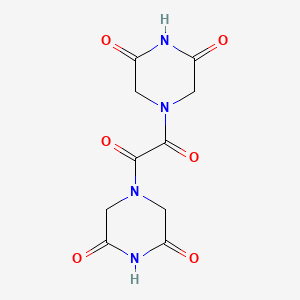
4,4'-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) is a chemical compound with the molecular formula C10H14N4O4
Métodos De Preparación
The synthesis of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) typically involves the reaction of piperazine derivatives with oxalyl chloride. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) can be compared with other similar compounds, such as:
4,4’-(ethane-1,2-diyl)bis(piperazine-2,6-dione): This compound has a similar structure but lacks the dioxoethane moiety.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a different core structure but shares some functional groups.
The uniqueness of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Número CAS |
62756-84-7 |
|---|---|
Fórmula molecular |
C10H10N4O6 |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
4-[2-(3,5-dioxopiperazin-1-yl)-2-oxoacetyl]piperazine-2,6-dione |
InChI |
InChI=1S/C10H10N4O6/c15-5-1-13(2-6(16)11-5)9(19)10(20)14-3-7(17)12-8(18)4-14/h1-4H2,(H,11,15,16)(H,12,17,18) |
Clave InChI |
FQVZWNFEYAJWMU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)CN1C(=O)C(=O)N2CC(=O)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



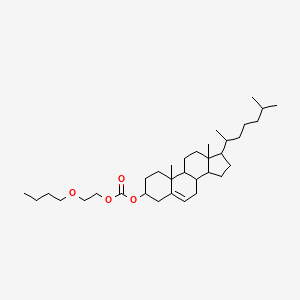
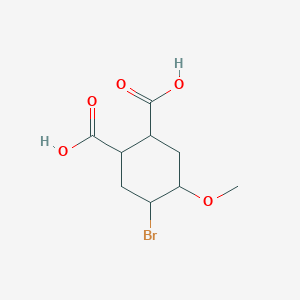
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)


![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
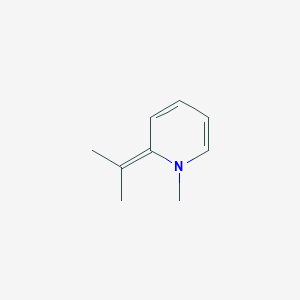
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
